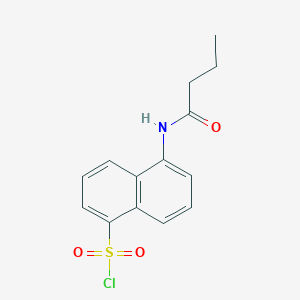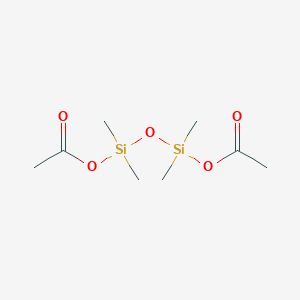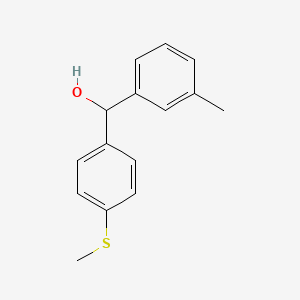![molecular formula C14H21NO4S B1597759 Methyl-4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoat CAS No. 51220-84-9](/img/structure/B1597759.png)
Methyl-4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoat
Übersicht
Beschreibung
“Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate” is a chemical compound with the molecular formula C14H21NO4S . It has a molecular weight of 299.39 g/mol . The IUPAC name for this compound is methyl 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule. The compound also has a topological polar surface area .Physical And Chemical Properties Analysis
“Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate” has a molecular weight of 299.39 g/mol . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound also has a rotatable bond count of seven .Wissenschaftliche Forschungsanwendungen
Strukturanalyse und supramolekulare Architektur
Diese Verbindung wurde synthetisiert und strukturell charakterisiert, wobei eine gestaffelte Konformation relativ zur S–N-Bindung aufgezeigt wurde . Die Kristallstruktur zeigt ein dreidimensionales Gerüst, das durch N–H···O-Wasserstoffbrückenbindungen, C–H···O und C–H···π (Aren)-Wechselwirkungen ermöglicht wird . Diese detaillierte Strukturinformation ist entscheidend für das Verständnis der potenziellen Wechselwirkungen und Reaktivität der Verbindung in verschiedenen Anwendungen.
Molekularer elektrostatischer Oberflächenpotential
Die Berechnung des molekularen elektrostatischen Potenzials (MEP) auf der Oberfläche ergänzt die Wasserstoffbrückenbindungsbasierten Wechselwirkungen, die in der Kristallstruktur beobachtet wurden . MEP ist ein wertvolles Werkzeug zur Vorhersage von Stellen für elektrophile Angriffe und zum Verständnis des Verhaltens der Verbindung in komplexen biologischen Systemen.
Hirshfeld-Oberflächenanalyse
Die Hirshfeld-Oberflächenanalyse dieser Verbindung zusammen mit verwandten Arylsulfonamiden zeigt, dass H···H- und O···H-Kontakte etwa 80 % der Hirshfeld-Oberflächenbereiche abdecken . Diese Analyse ist von Bedeutung für die Beurteilung der Wahrscheinlichkeit intermolekularer Wechselwirkungen, die die Stabilität und Löslichkeit der Verbindung beeinflussen können.
Antibakterielle Aktivität
Arylsulfonamid-Derivate, einschließlich dieser Verbindung, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Die Struktur der Verbindung ermöglicht die Synthese neuer Derivate mit potenzieller inhibitorischer Aktivität gegen das Bakterienwachstum, was sie zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht .
Synthese von Cumarin-Derivaten
Die Verbindung dient als Vorläufer bei der Synthese verschiedener Cumarin-Derivate, die bemerkenswerte Antitumor-, Entzündungshemmende und Antivirale Wirkungen gezeigt haben . Diese Derivate sind aufgrund ihrer vielfältigen biologischen Aktivitäten und ihres therapeutischen Potenzials von großem Interesse.
Entwicklung von Benzofuran- und Benzoxazol-Derivaten
Durch Reaktionen mit organischen Halogeniden kann diese Verbindung zur Synthese von Benzofuran- und Benzoxazol-Derivaten verwendet werden . Diese Derivate sind in der medizinischen Chemie wertvoll für ihre potenzielle Verwendung in der Arzneimittelentwicklung und als pharmakologische Sonden.
Inhibitoren der bakteriellen DNA-Gyrase
Verbindungen, die aus diesem Arylsulfonamid synthetisiert wurden, wurden als potente Inhibitoren der bakteriellen DNA-Gyrase identifiziert . Diese Anwendung ist besonders relevant im Kontext der Antibiotikaresistenz, da neue Inhibitoren zur Entwicklung neuer Antibiotika führen können.
Wirkmechanismus
Target of Action
The primary target of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Mode of Action
Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The compound affects the Wnt signaling pathway . By inducing the degradation of β-catenin, it disrupts the pathway, leading to downstream effects on cell proliferation, differentiation, and survival. The exact downstream effects would depend on the specific cellular context.
Result of Action
The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells . This suggests that it could have potential therapeutic applications in the treatment of cancers that are driven by aberrant Wnt signaling.
Biochemische Analyse
Biochemical Properties
Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation . This interaction highlights its potential in modulating protein stability and signaling pathways.
Cellular Effects
The effects of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with β-catenin can lead to changes in cell proliferation and differentiation . Additionally, it may impact other cellular processes such as apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate exerts its effects through binding interactions with biomolecules. It induces enzyme inhibition or activation and alters gene expression. The compound’s ability to target β-catenin and promote its degradation is a key aspect of its molecular mechanism . This action can lead to downstream effects on various signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and signaling pathways. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage threshold is essential for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in modulating β-catenin degradation suggests its involvement in pathways related to protein turnover and cellular homeostasis
Transport and Distribution
Within cells and tissues, Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution patterns are crucial for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
methyl 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVVLBGWTRIOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377529 | |
| Record name | Methyl N-(4-methylbenzene-1-sulfonyl)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51220-84-9 | |
| Record name | Methyl N-(4-methylbenzene-1-sulfonyl)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)









![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)

